molecular formula C7H7F2NO B1323463 (2-Amino-4,5-difluorophenyl)methanol CAS No. 748805-87-0

(2-Amino-4,5-difluorophenyl)methanol

Cat. No. B1323463
Key on ui cas rn: 748805-87-0
M. Wt: 159.13 g/mol
InChI Key: QECPLCJBCKMTSG-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

2-Amino-4,5-difluorobenzoic acid (5.37 g, 31.0 mmol) in THF (50 mL) was dropwise added to the suspension on LAH (1.65 g, 43.5 mmol) in THF (15 mL) at room temperature under N2 over 10 min. The resulting suspension was stirred at room temperature for 1 hr. Then the mixture was cooled down to 0° C., quenched with saturated Na2SO4 (100 mL), and extracted with Et2O (2×100 mL), the combined organic layers were washed with brine (60 mL), dried over MgSO4, and concentrated on rotary vacuum to afford the expected crude product as a brown solid, which was pure enough to be used in next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 4.07 (s, 1 H), 4.56 (s, 2 H), 6.46 (dd, J=11.71, 6.92 Hz, 1 H), 6.87 (dd, J=10.58, 8.56 Hz, 1 H); Mass spec. 160.04 (MH+), Calc. for C7H7F2NO 159.05.
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled down to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated Na2SO4 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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